2-Ethoxy-5-ethylbenzenesulfonamide
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Overview
Description
2-Ethoxy-5-ethylbenzenesulfonamide is an organic compound with the molecular formula C10H15NO3S It is a sulfonamide derivative, characterized by the presence of an ethoxy group and an ethyl group attached to a benzene ring, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-ethylbenzenesulfonamide typically involves the sulfonation of an appropriate aromatic precursor followed by the introduction of the ethoxy and ethyl groups. One common method includes:
Sulfonation: The starting material, 2-ethoxy-5-ethylbenzene, undergoes sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-ethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 2-Ethoxy-5-ethylbenzenesulfonic acid.
Reduction: this compound reduced to 2-ethoxy-5-ethylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-5-ethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to its sulfonamide moiety, which is known to inhibit bacterial growth by interfering with folic acid synthesis.
Materials Science:
Biological Studies: It serves as a model compound for studying the interactions of sulfonamides with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-ethylbenzenesulfonamide primarily involves its interaction with enzymes that are crucial for bacterial growth. The sulfonamide group mimics the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for DNA and RNA synthesis in bacteria, leading to their growth inhibition.
Comparison with Similar Compounds
2-Ethoxybenzenesulfonamide: Lacks the ethyl group, which may affect its solubility and reactivity.
5-Ethylbenzenesulfonamide: Lacks the ethoxy group, potentially altering its chemical properties and biological activity.
2-Methoxy-5-ethylbenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and interactions with biological targets.
Uniqueness: 2-Ethoxy-5-ethylbenzenesulfonamide is unique due to the presence of both ethoxy and ethyl groups, which can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. This structural uniqueness may contribute to its distinct chemical reactivity and biological activity compared to other sulfonamide derivatives.
Properties
IUPAC Name |
2-ethoxy-5-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-8-5-6-9(14-4-2)10(7-8)15(11,12)13/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIKDVWSRQGUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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